Cl-PEG4-acid

Description

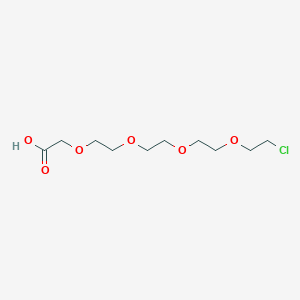

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWVBVYMGRKKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC(=O)O)OCCOCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Cl-PEG4-acid: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chloro-PEG4-acid (Cl-PEG4-acid), a heterobifunctional linker critical in the advancement of targeted therapeutics. This document details its chemical structure, physicochemical properties, and its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), offering a valuable resource for researchers in drug discovery and development.

Core Structure and Chemical Properties

This compound, systematically named 14-chloro-3,6,9,12-tetraoxatetradecanoic acid, is a well-defined polyethylene glycol (PEG) derivative. Its structure is characterized by a terminal carboxylic acid group and a chloro group at the opposite end of a tetra-ethylene glycol spacer.[1][2] This bifunctional nature is central to its utility in bioconjugation.

The chemical structure can be represented by the SMILES string: OC(COCCOCCOCCOCCCl)=O.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers. These properties are essential for designing and executing synthetic protocols.

| Property | Value | Reference(s) |

| IUPAC Name | 14-chloro-3,6,9,12-tetraoxatetradecanoic acid | [1][2] |

| CAS Number | 158553-98-1 | |

| Chemical Formula | C₁₀H₁₉ClO₆ | |

| Molecular Weight | 270.71 g/mol | |

| Appearance | Typically a colorless oil or solid | |

| Purity | >95% (typically) | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |

| Storage Conditions | -20°C for long-term storage |

Role in PROTAC Synthesis

This compound is predominantly utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is a key determinant for the formation of a stable and productive ternary complex. The PEG4 spacer in this compound offers several advantages in this context:

-

Hydrophilicity : The ethylene glycol repeats enhance the aqueous solubility of the resulting PROTAC molecule, which is often a challenge for these large and complex structures.

-

Flexibility and Length : The length of the PEG4 linker provides an appropriate distance between the two binding moieties, and its flexibility can accommodate the conformational changes required for efficient ternary complex formation.

-

Bifunctionality : The terminal carboxylic acid and chloro groups provide orthogonal reactive handles for the sequential conjugation of the target protein ligand and the E3 ligase ligand.

General Synthetic Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially coupled to the two different ligands. The general workflow is depicted below.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution and Amide Coupling

This protocol outlines the synthesis of a PROTAC where a target protein ligand with a nucleophilic group (e.g., an amine or alcohol) first displaces the chloride from this compound. The resulting carboxylic acid intermediate is then coupled to an amine-containing E3 ligase ligand.

Step 1: Coupling of Target Protein Ligand to this compound

-

Reagents and Materials:

-

Target Protein Ligand (with a primary amine or hydroxyl group) (1.0 eq)

-

This compound (1.1 eq)

-

A suitable base (e.g., Diisopropylethylamine - DIPEA, or Potassium Carbonate - K₂CO₃) (2-3 eq)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetonitrile - ACN)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve the target protein ligand in the anhydrous solvent under an inert atmosphere.

-

Add the base to the solution and stir for 10-15 minutes at room temperature.

-

Add this compound to the reaction mixture.

-

The reaction may be heated (e.g., to 50-80 °C) to facilitate the nucleophilic substitution of the chloride.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the ligand-linker intermediate.

-

Step 2: Coupling of E3 Ligase Ligand to the Ligand-Linker Intermediate

-

Reagents and Materials:

-

Ligand-Linker Intermediate (from Step 1) (1.0 eq)

-

E3 Ligase Ligand (with a primary amine) (1.1 eq)

-

Peptide coupling agent (e.g., HATU, HBTU) (1.2 eq)

-

A suitable base (e.g., DIPEA) (3.0 eq)

-

Anhydrous DMF

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve the Ligand-Linker Intermediate in anhydrous DMF under an inert atmosphere.

-

Add the peptide coupling agent and the base to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the E3 Ligase Ligand to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Signaling Pathways and Logical Relationships

This compound itself is not involved in biological signaling pathways. However, the PROTACs synthesized using this linker are designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of a target protein. The logical relationship of this process is illustrated below.

References

Cl-PEG4-acid chemical properties and stability

An In-depth Technical Guide on the Chemical Properties and Stability of Cl-PEG4-acid

For researchers, scientists, and drug development professionals, hetero-bifunctional linkers are critical tools for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This compound is one such linker, featuring a terminal chloro group and a carboxylic acid, separated by a hydrophilic four-unit polyethylene glycol (PEG) spacer. This guide provides a comprehensive overview of its chemical properties, stability, and core applications in bioconjugation.

Core Chemical and Physical Properties

This compound, systematically named 14-chloro-3,6,9,12-tetraoxatetradecanoic acid, is a versatile linker molecule.[1] The presence of two distinct functional groups allows for sequential and controlled conjugation strategies. The PEG4 spacer not only enhances aqueous solubility but also provides a flexible chain of a defined length to optimally position the conjugated molecules.[2]

| Property | Data | Reference(s) |

| CAS Number | 158553-98-1 | [1] |

| Chemical Formula | C₁₀H₁₉ClO₆ | [1] |

| Molecular Weight | 270.71 g/mol | [1] |

| Exact Mass | 270.0900 | |

| IUPAC Name | 14-chloro-3,6,9,12-tetraoxatetradecanoic acid | |

| Synonyms | This compound, 14-Chloro-3,6,9,12-tetraoxatetradecanoic acid, Cl-PEG4-CH2COOH | |

| Purity | Typically >98% | |

| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. | |

| Storage Conditions | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. |

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive termini: the carboxylic acid and the alkyl chloride. This dual functionality allows it to act as a bridge, covalently linking two different molecules.

-

Carboxylic Acid Reactivity : The terminal carboxylic acid can be activated to react with primary amine groups. This is commonly achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to form a more stable active ester. This active ester then readily reacts with primary amines on proteins, peptides, or other molecules to form a stable amide bond.

-

Chloride Reactivity : The terminal chlorine atom serves as a leaving group in nucleophilic substitution reactions. It can react with nucleophiles such as thiols, although it is less reactive than other haloacetamides. This end of the linker provides an alternative conjugation handle for molecules where amine or other functionalities are not available or need to be preserved.

The diagram below illustrates the primary reaction pathways for this compound.

Stability and Degradation

The stability of this compound is crucial for its effective use in multi-step synthesis and for the long-term stability of the resulting conjugate.

Storage and Handling: For short-term storage, the compound should be kept at 0-4°C, while long-term storage requires temperatures of -20°C. It is important to keep the compound dry and protected from light. The product is generally stable for several weeks during standard shipping conditions at ambient temperature.

Chemical Stability: The molecule's stability is largely governed by the polyethylene glycol chain and the terminal functional groups.

-

PEG Chain Stability: Polyether compounds like PEG can be susceptible to auto-oxidation, especially in the presence of metal ions and oxygen. This degradation can lead to the formation of impurities such as formaldehyde and formic acid. The formation of N-formyl impurities has been noted in active drug ingredients that contain primary or secondary amines when formulated with PEG. Therefore, avoiding conditions that promote oxidation is crucial for maintaining the integrity of the linker.

-

Functional Group Stability: The terminal carboxylic acid and chloride are generally stable under recommended storage conditions. However, the reactivity of these groups means they can be sensitive to pH. Strongly acidic or basic conditions should be avoided during storage and handling to prevent unwanted hydrolysis or reactions, particularly if other sensitive molecules are present. The stability of similar PEG linkers is generally highest at a neutral to slightly basic pH (pH 6-9).

The following diagram outlines a potential oxidative degradation pathway for the PEG component of the molecule.

Experimental Protocols

Reproducible results in bioconjugation depend on well-defined experimental protocols. The following are representative methods for the use and analysis of this compound.

Protocol 1: Conjugation of this compound to a Primary Amine

This protocol details the activation of the carboxylic acid moiety and its subsequent reaction with an amine-containing molecule (e.g., a protein or peptide).

Materials:

-

This compound

-

Amine-containing molecule (e.g., antibody in PBS)

-

Activation Buffer: MES buffer (pH 6.0)

-

Conjugation Buffer: PBS (pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO. Prepare fresh stock solutions of EDC (e.g., 200 mM) and NHS (e.g., 200 mM) in the Activation Buffer.

-

Activation of Carboxylic Acid: In a microcentrifuge tube, mix this compound with EDC and NHS in Activation Buffer. A typical molar ratio is 1:2:2 (Acid:EDC:NHS). Incubate at room temperature for 15-30 minutes to form the NHS ester.

-

Conjugation: Add the activated this compound solution to the amine-containing molecule in the Conjugation Buffer. The molar ratio of the linker to the target molecule will need to be optimized for the specific application.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS ester. Incubate for 15-30 minutes.

-

Purification: Remove excess linker and byproducts by purifying the conjugate using an appropriate method, such as size-exclusion chromatography or dialysis.

The workflow for this protocol is visualized below.

Protocol 2: Stability Assessment by HPLC

This protocol provides a framework for assessing the stability of this compound in aqueous solutions under different conditions.

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffers of desired pH (e.g., pH 5.0, 7.4, 8.5)

-

Reverse-Phase HPLC (RP-HPLC) with a C18 column

-

UV Detector or Charged Aerosol Detector (CAD)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Thermostated incubator

Procedure:

-

Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Working Solutions: Dilute the stock solution into the different aqueous buffers to a final concentration of 1 mM.

-

Time Zero (T=0) Sample: Immediately inject an aliquot of each working solution into the HPLC to establish the initial peak area.

-

Incubation: Incubate the remaining working solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

-

Time-Point Analysis: At various time points (e.g., 1, 6, 24, 48 hours), inject aliquots from each incubated solution into the HPLC.

-

Data Analysis: Monitor the degradation of this compound by observing the decrease in the main peak area and the appearance of new peaks corresponding to degradation products. Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

Note on Detection: Since the PEG component lacks a strong UV chromophore, detection can be challenging. While the carboxylic acid provides some UV absorbance, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) would provide more sensitive and accurate quantification.

References

An In-Depth Technical Guide to Cl-PEG4-acid (CAS Number 158553-98-1) for Researchers and Drug Development Professionals

Introduction

Cl-PEG4-acid, with the CAS number 158553-98-1, is a heterobifunctional linker molecule widely utilized in the field of chemical biology and drug discovery. Its chemical name is 14-chloro-3,6,9,12-tetraoxatetradecanoic acid. This molecule is of particular interest to researchers and drug development professionals for its application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols for its use.

Core Concepts: The Role of this compound in PROTACs

PROTACs are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical element that influences the physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

This compound serves as a versatile polyethylene glycol (PEG)-based linker. The key features of this linker are:

-

A tetraethylene glycol (PEG4) spacer: This hydrophilic chain enhances the aqueous solubility of the resulting PROTAC molecule, which is often a challenge for these large and complex structures. The PEG spacer also provides flexibility and spatial separation between the two ligands, which is crucial for the optimal orientation of the POI and the E3 ligase to facilitate efficient ubiquitination.

-

A terminal carboxylic acid group: This functional group allows for the straightforward formation of a stable amide bond with an amine-containing E3 ligase ligand. This reaction is typically high-yielding and well-characterized.

-

A terminal chloride group: The chloride atom serves as a good leaving group for nucleophilic substitution reactions, enabling the covalent attachment of the linker to a nucleophilic site on the target protein ligand (warhead).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 158553-98-1 | [1] |

| Molecular Formula | C10H19ClO6 | [1] |

| Molecular Weight | 270.71 g/mol | [1] |

| IUPAC Name | 14-chloro-3,6,9,12-tetraoxatetradecanoic acid | [1] |

| Appearance | To be determined (often an oil or solid) | [1] |

| Purity | Typically >95% | |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry, dark. Long term (months to years): -20 °C | |

| Solubility | Soluble in water and many organic solvents such as DMF and DMSO. |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a PROTAC using this compound. These are general procedures and may require optimization for specific substrates.

Protocol 1: Amide Coupling of this compound with an Amine-Containing E3 Ligase Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine on the E3 ligase ligand. Common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide) are used.

Materials:

-

This compound

-

Amine-containing E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands)

-

HATU or EDC/NHS

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard glassware for organic synthesis under an inert atmosphere (e.g., Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer (e.g., LC-MS)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

-

Add this compound (1.1 equivalents) to the solution.

-

Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. The reaction progress should be monitored by LC-MS or Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent such as ethyl acetate or DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

Protocol 2: Nucleophilic Substitution with a Warhead

This protocol describes the conjugation of the chloro end of the E3 ligase ligand-linker conjugate with a nucleophilic group (e.g., a phenol, thiol, or amine) on the target protein ligand (warhead).

Materials:

-

E3 ligase ligand-linker conjugate from Protocol 1

-

Warhead with a nucleophilic functional group

-

A suitable base (e.g., potassium carbonate, cesium carbonate, or a non-nucleophilic organic base)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

Standard glassware for organic synthesis under an inert atmosphere

-

Magnetic stirrer and stir bar

-

Analytical and preparative HPLC system

-

Mass spectrometer (e.g., LC-MS)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the warhead (1.0 equivalent) and the E3 ligase ligand-linker conjugate (1.0-1.2 equivalents) in the chosen anhydrous solvent.

-

Add the base (2.0-3.0 equivalents). The choice of base and reaction temperature will depend on the nucleophilicity of the warhead. For phenols, a base like potassium carbonate and heating may be required.

-

Stir the reaction mixture at room temperature or an elevated temperature (e.g., 60-80 °C) for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the final PROTAC molecule with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC using preparative HPLC to obtain a highly pure product. The identity and purity of the final PROTAC should be confirmed by LC-MS and NMR spectroscopy.

Visualization of Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using this compound.

Caption: A typical two-step workflow for synthesizing a PROTAC using this compound.

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the general mechanism of action for a PROTAC, which is the signaling pathway it hijacks to induce protein degradation.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound (CAS 158553-98-1) is a valuable and versatile bifunctional linker for the synthesis of PROTACs. Its hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while its terminal functional groups allow for straightforward and efficient conjugation to both the E3 ligase ligand and the target protein warhead. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their efforts to develop novel therapeutics based on targeted protein degradation. As with any chemical synthesis, optimization of reaction conditions for specific substrates is crucial for achieving high yields and purity.

References

An In-Depth Technical Guide to the Mechanism of Action of Cl-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-PEG4-acid is a heterobifunctional chemical linker that is gaining prominence in the field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comprehensive overview of the mechanism of action of this compound, its physicochemical properties, and its application in the development of PROTACs. While specific quantitative data for PROTACs utilizing a this compound linker are not extensively available in the public domain, this document will provide a robust framework based on the well-understood principles of PROTAC technology and the chemical reactivity of similar polyethylene glycol (PEG) linkers.

Physicochemical Properties of this compound

This compound, or 14-chloro-3,6,9,12-tetraoxatetradecanoic acid, is a short-chain polyethylene glycol derivative with distinct chemical functionalities at either end. These properties make it a versatile tool for covalently linking two different molecules.

| Property | Value | Source |

| Chemical Formula | C10H19ClO6 | [1] |

| Molecular Weight | 270.71 g/mol | [1] |

| CAS Number | 158553-98-1 | [1] |

| Appearance | To be determined | [1] |

| Solubility | Soluble in DMSO, DCM, DMF, Chloroform | |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C |

Core Mechanism of Action in PROTACs

The primary role of this compound is to serve as a linker in a PROTAC molecule, which is comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and the linker that connects these two ligands. The this compound itself does not have a direct biological mechanism of action but is integral to the function of the PROTAC.

The general mechanism of a PROTAC is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein degradation.

-

PROTAC Recycling: After the target protein is degraded, the PROTAC molecule is released and can engage another target protein and E3 ligase, acting catalytically.

The PEG4 component of the linker enhances the solubility and can improve the cell permeability of the PROTAC molecule. The length and flexibility of the PEG linker are critical factors that influence the stability and efficacy of the ternary complex formation.

Caption: General mechanism of action of a PROTAC utilizing a this compound linker.

Experimental Protocols

PROTAC Synthesis using this compound

The synthesis of a PROTAC using a this compound linker is a two-step process involving the sequential conjugation of the E3 ligase ligand and the target protein ligand.

Step 1: Amide Coupling of the First Ligand

This step involves forming an amide bond between the carboxylic acid end of this compound and an amine group on either the E3 ligase ligand or the target protein ligand.

-

Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amide Bond Formation: Add the amine-containing ligand (E3 ligase or target protein ligand) (1.0 eq) to the activated linker solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting mono-conjugated product by flash column chromatography.

Step 2: Nucleophilic Substitution with the Second Ligand

This step involves the reaction of the chloro group on the mono-conjugated intermediate with a nucleophilic group (e.g., amine, thiol, or hydroxyl) on the second ligand.

-

Reaction Setup: Dissolve the purified mono-conjugated intermediate (1.0 eq) and the second ligand containing a nucleophilic group (1.1 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or DIPEA (2-3 eq), to facilitate the nucleophilic substitution reaction.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 60-80°C) and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up and extract the final PROTAC product. Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC molecule.

Biological Evaluation of PROTACs

Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

-

Cell Culture and Treatment: Plate the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. A loading control (e.g., GAPDH or β-actin) should be used for normalization.

Quantitative Data Presentation

The efficacy of a PROTAC is typically reported using the following metrics, which should be summarized in a table for clear comparison.

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| Example PROTAC 1 | Protein X | Cell Line A | 10 | 95 |

| Example PROTAC 2 | Protein Y | Cell Line B | 50 | 85 |

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximal percentage of target protein degradation achieved.

Experimental Workflow Visualization

Caption: A generalized experimental workflow for the synthesis and evaluation of a PROTAC.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs, a promising new class of therapeutics. Its defined length, hydrophilic nature, and bifunctional reactivity allow for the systematic and efficient synthesis of these complex molecules. Understanding the fundamental mechanism of PROTAC action and employing robust experimental protocols for their synthesis and evaluation are critical for the successful development of novel protein-degrading drugs. While the direct biological data for PROTACs specifically incorporating a this compound linker is still emerging, the principles outlined in this guide provide a solid foundation for researchers to design and test new therapeutic interventions targeting a wide range of diseases.

References

The Role of Polyethylene Glycol (PEG) Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to selectively eliminate disease-causing proteins. These heterobifunctional molecules function by co-opting the cell's intrinsic ubiquitin-proteasome system. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2] Among the diverse array of linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable characteristics.[3][4]

This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers in PROTAC design. It delves into their impact on PROTAC performance, supported by quantitative data, and offers detailed experimental protocols for the synthesis and evaluation of PEGylated PROTACs.

The Strategic Importance of PEG Linkers

PEG linkers are composed of repeating ethylene glycol units, which impart a unique and advantageous set of properties to PROTAC molecules. Their strategic incorporation can address several challenges inherent in PROTAC development.

Enhanced Solubility and Physicochemical Properties: A primary hurdle in PROTAC design is their tendency towards high molecular weight and lipophilicity, often resulting in poor aqueous solubility.[5] This can impede formulation and limit bioavailability. The hydrophilic nature of the ethylene glycol repeats in PEG linkers significantly enhances the water solubility of PROTACs.

Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is nuanced. While the increased hydrophilicity can potentially hinder passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers offers a compensatory advantage. Compared to more rigid alkyl chains, PEG linkers are more inclined to adopt folded conformations. This intramolecular folding can shield the PROTAC's polar surface area, presenting a more compact and less polar structure that is more conducive to traversing the cell membrane.

Fine-Tuning Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase. The length and flexibility of the PEG linker are paramount in achieving the optimal spatial orientation and proximity between the POI and the E3 ligase for efficient ubiquitin transfer. An improperly sized linker can lead to steric hindrance if too short, or a non-productive complex if too long. Therefore, the systematic variation of PEG linker length is a cornerstone of PROTAC optimization.

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of Various PROTACs

| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | - |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | - |

| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | - |

| ERα | VHL | PEG | 12 | - | Effective | - |

| ERα | VHL | PEG | 16 | - | More Potent | - |

| BTK | CRBN | PEG | < 4 PEG units | Impaired Binding | - | - |

| BTK | CRBN | PEG | ≥ 4 PEG units | 1-40 | Potent | - |

| AR | CRBN | PEG | - | - | - | 1.7 (A2B), 14.1 (B2A) |

| AR | VHL | PEG | - | - | - | 0.35 (A2B), 0.24 (B2A) |

| HDAC1/2 | VHL | PEG | 8-15 | Varied | Varied | - |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent. Permeability data from Caco-2 assays, where A2B is apical to basolateral and B2A is basolateral to apical.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker with amine and carboxylic acid functionalities.

Materials:

-

POI ligand with a carboxylic acid functional group (Component A-COOH)

-

E3 ligase ligand with an amine functional group (Component B-NH2)

-

Amine-PEGn-Boc (bifunctional linker)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Standard laboratory glassware and purification supplies (e.g., HPLC)

Procedure:

Step 1: Coupling of Component A with Amine-PEGn-Boc

-

Dissolve Component A-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add Amine-PEGn-Boc (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.

Step 2: Boc Deprotection

-

Dissolve the purified Component A-PEGn-Boc (1.0 eq) in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.

Step 3: Coupling of Component A-PEGn-NH2 with Component B-COOH

-

Follow the procedure outlined in Step 1, using Component A-PEGn-NH2 and a carboxylic acid-functionalized E3 ligase ligand (or vice versa) as the coupling partners.

-

Purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

-

Cultured cells expressing the POI

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Ice-cold PBS (Phosphate-Buffered Saline)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

-

Densitometry software (e.g., ImageJ)

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 24 hours) at 37°C.

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each dish, scrape the cells, and collect the lysate. Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: Fluorescence Polarization (FP) Assay for PROTAC-Target Binding

This protocol describes a competitive binding assay to determine the affinity of a PROTAC for its target protein.

Materials:

-

Purified POI

-

Fluorescently labeled tracer (a ligand for the POI with a fluorescent tag)

-

PROTAC of interest

-

Assay buffer (e.g., PBS with 0.01% Triton X-100)

-

384-well black, low-volume microplates

-

Fluorescence polarization plate reader

Procedure:

-

Determine Optimal Tracer and Protein Concentrations: Perform a saturation binding experiment by titrating the POI against a fixed, low concentration of the fluorescent tracer to determine the protein concentration that yields approximately 75% of the maximal polarization signal.

-

Competition Assay Setup: In a 384-well plate, add a fixed concentration of the POI and the fluorescent tracer (as determined in the previous step) to each well.

-

PROTAC Titration: Add a serial dilution of the PROTAC to the wells. Include a control with no PROTAC (maximum polarization) and a control with only the tracer (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the PROTAC concentration. Fit the data to a suitable competition binding model to determine the IC50 value, which can be converted to a binding affinity constant (Ki).

Protocol 4: NanoBRET™ Ternary Complex Formation Assay

This live-cell assay monitors the formation of the ternary complex induced by a PROTAC.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid encoding NanoLuc®-POI fusion protein

-

Plasmid encoding HaloTag®-E3 ligase fusion protein

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

HaloTag® NanoBRET® 618 Ligand

-

NanoBRET® Nano-Glo® Substrate

-

PROTAC of interest

-

White, 96-well assay plates

-

Luminescence plate reader with 460nm and >610nm filters

Procedure:

-

Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids. Plate the transfected cells in a 96-well plate and incubate for 24 hours.

-

Ligand Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate for a specified time to allow for labeling of the HaloTag® fusion protein.

-

PROTAC Treatment: Add a serial dilution of the PROTAC to the cells and incubate for the desired time period (e.g., 2-4 hours).

-

Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to all wells.

-

Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (>610 nm) using a plate reader capable of filtered luminescence measurements.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.

Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay assesses the passive permeability of a PROTAC.

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Lipid solution (e.g., 2% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

PROTAC of interest

-

UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

-

Membrane Coating: Apply the lipid solution to the filter of the donor plate and allow it to impregnate the membrane.

-

Compound Addition: Add the PROTAC solution in PBS to the donor wells.

-

Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS in each well.

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

Concentration Measurement: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_D(0) is the initial compound concentration in the donor well.

Protocol 6: Caco-2 Permeability Assay

This cell-based assay provides a more physiologically relevant measure of permeability, accounting for both passive and active transport.

Materials:

-

Caco-2 cells

-

Transwell® inserts

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

PROTAC of interest

-

LC-MS/MS system

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Permeability Assay (Apical to Basolateral - A to B):

-

Wash the monolayer with pre-warmed HBSS.

-

Add the PROTAC solution in HBSS to the apical (donor) side.

-

Add fresh HBSS to the basolateral (receiver) side.

-

Incubate at 37°C with gentle shaking.

-

Take samples from the basolateral side at various time points.

-

-

Permeability Assay (Basolateral to Apical - B to A):

-

Perform the assay as described above but add the PROTAC solution to the basolateral side and sample from the apical side.

-

-

Concentration Measurement: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.

-

Permeability and Efflux Ratio Calculation: Calculate the Papp value for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated to determine if the PROTAC is a substrate for efflux transporters. An efflux ratio greater than 2 is generally indicative of active efflux.

Conclusion

PEG linkers are an indispensable tool in the rational design of efficacious PROTACs. Their inherent properties of hydrophilicity, biocompatibility, and tunable flexibility provide a powerful means to overcome challenges related to solubility and cell permeability. The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair to ensure the formation of a stable and productive ternary complex, thereby maximizing degradation efficiency. The systematic application of the quantitative assays and synthetic strategies detailed in this guide will empower researchers to navigate the complexities of PROTAC design and accelerate the development of this transformative therapeutic modality.

References

- 1. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]

- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Cl-PEG4-acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the physicochemical properties of Cl-PEG4-acid, a bifunctional molecule increasingly utilized in the development of targeted therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₉ClO₆ | [1] |

| Molecular Weight | 270.71 g/mol | [1][2][3] |

| Exact Mass | 270.0900 u | [1] |

| CAS Number | 158553-98-1 | |

| IUPAC Name | 14-chloro-3,6,9,12-tetraoxatetradecanoic acid | |

| Elemental Analysis | C: 44.37%; H: 7.07%; Cl: 13.10%; O: 35.46% |

Chemical Structure and Connectivity

The structure of this compound features a terminal carboxylic acid and a terminal chlorine atom, separated by a tetraethylene glycol (PEG4) spacer. This configuration allows for sequential or orthogonal conjugation to two different molecular entities.

Caption: Chemical structure of this compound.

Applications in Drug Development

This compound is a valuable tool in medicinal chemistry and drug development. Its primary application is as a linker in the construction of PROTACs. In this context, the carboxylic acid moiety can be coupled to a ligand for an E3 ubiquitin ligase, while the chloro group can be displaced by a nucleophile on a ligand targeting a protein of interest. The PEG4 spacer provides the necessary length and flexibility for the resulting PROTAC molecule to effectively bridge the E3 ligase and the target protein, facilitating the latter's ubiquitination and subsequent degradation by the proteasome.

Experimental Considerations

Storage and Stability: For long-term storage, it is recommended to keep this compound at -20°C in a dry and dark environment. For short-term storage, 0-4°C is suitable. The compound is generally stable for several weeks at ambient temperature during shipping.

Solubility: The solubility of this compound should be determined empirically for specific applications and solvent systems. It is anticipated to be soluble in polar organic solvents such as DMSO, DMF, and DCM.

References

Navigating the Solubility Landscape of Cl-PEG4-Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of targeted protein degradation, particularly the development of Proteolysis Targeting Chimeras (PROTACs), has placed a premium on understanding the physicochemical properties of linker molecules. Among these, Cl-PEG4-acid, a heterobifunctional linker containing a four-unit polyethylene glycol (PEG) chain, is of significant interest. Its solubility is a critical parameter influencing the overall properties of a PROTAC, including cell permeability and oral bioavailability. This technical guide provides an in-depth overview of the solubility of this compound, offering a qualitative summary, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Understanding the Solubility Profile of PEGylated Compounds

Polyethylene glycol (PEG) and its derivatives are generally known for their solubility in a wide range of solvents.[1][2] The ether oxygens in the PEG backbone can form hydrogen bonds with protic solvents, while the overall flexible chain can interact favorably with various organic solvents. Consequently, PEGs are very soluble in water and aqueous buffers, as well as in many organic solvents such as chloroform, methylene chloride, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] Their solubility tends to be lower in alcohols and toluene, and they are generally insoluble in nonpolar solvents like ether and hydrocarbons.[1][3]

The functional groups on a PEG derivative can influence its solubility. For this compound, the terminal carboxylic acid group can be ionized, which generally increases its aqueous solubility, particularly at neutral to basic pH. The terminal chloride, while less polar than a hydroxyl group, is not expected to drastically reduce solubility in polar organic solvents.

Qualitative Solubility of this compound and Related Compounds

While specific quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on the general solubility of short-chain PEG acids and similar molecules. The following table summarizes the expected solubility of this compound in a range of common laboratory solvents. This information is intended as a guideline for solvent selection in experimental work.

| Solvent | Predicted Solubility | Rationale |

| Water | High | The hydrophilic PEG chain and the ionizable carboxylic acid group promote high aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | High | Similar to water, the salt content is not expected to significantly hinder solubility. |

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent that is an excellent solvent for a wide range of organic molecules, including PEGs. |

| Dimethylformamide (DMF) | High | Another polar aprotic solvent that readily dissolves PEG derivatives. |

| Methanol | Moderate to High | A polar protic solvent that should effectively solvate the PEG chain and the carboxylic acid. |

| Ethanol | Moderate | Generally a good solvent for PEGs, though solubility may be slightly lower than in methanol. |

| Dichloromethane (DCM) | Moderate | A common organic solvent in which many PEG derivatives show good solubility. |

| Acetonitrile | Moderate | A polar aprotic solvent that is often used in chromatography and as a reaction solvent for PEGylated compounds. |

| Tetrahydrofuran (THF) | Moderate | A less polar ether-based solvent where solubility might be lower compared to more polar options. |

| Toluene | Low | A nonpolar aromatic solvent in which PEGs generally have limited solubility. |

| Hexanes | Insoluble | A nonpolar aliphatic solvent in which polar molecules like this compound are not expected to dissolve. |

| Diethyl Ether | Insoluble | A nonpolar solvent in which PEGs are generally insoluble. |

Experimental Protocol for Determining the Solubility of this compound

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a method for determining the solubility of this compound in a given solvent. This method is adapted from established procedures for small molecule solubility determination.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, DMSO, ethanol)

-

Small vials with screw caps (e.g., 1.5 mL or 2 mL)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a quantitative analytical method like NMR with an internal standard.

Procedure:

-

Preparation of Stock Solutions for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a concentrated stock solution.

-

Perform a series of dilutions of the stock solution to create a set of calibration standards with known concentrations.

-

Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve of signal response versus concentration.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility but should be enough to ensure a saturated solution with undissolved solid remaining.

-

Record the exact weight of the added this compound.

-

Add a known volume of the test solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-course experiment initially to determine the time required to reach a stable concentration.

-

-

Separation of Saturated Solution:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as for the calibration standards.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mmol/L.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

This comprehensive guide provides researchers with the foundational knowledge and practical steps to confidently assess the solubility of this compound. Accurate solubility data is indispensable for the successful design and development of novel therapeutics, and the methodologies outlined here offer a robust framework for obtaining these critical parameters.

References

A Comprehensive Technical Guide to the Commercial Availability and Application of Cl-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-PEG4-acid, chemically known as 14-chloro-3,6,9,12-tetraoxatetradecanoic acid, is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its structure, featuring a terminal carboxylic acid and a chloro group connected by a hydrophilic tetraethylene glycol (PEG4) spacer, offers a versatile platform for the covalent attachment of various molecular entities. This guide provides an in-depth overview of its commercial availability, chemical properties, and key applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Supplier Information

This compound is available from several chemical suppliers, though it may be offered as a custom synthesis product in some cases. Researchers are advised to inquire with suppliers regarding current stock and lead times.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| DC Chemicals | This compound | 158553-98-1 | C₁₀H₁₉ClO₆ | 270.71 | >95% | PROTAC linker.[1][2] |

| MedKoo Biosciences | This compound | 158553-98-1 | C₁₀H₁₉ClO₆ | 270.71 | >98% | Currently available via custom synthesis.[3] |

| Scintila | This compound | 158553-98-1 | C₁₀H₁₉ClO₆ | 270.71 | Not specified | Inquire for pricing and availability.[4] |

Table 1: Commercial Suppliers of this compound

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

| Property | Value | Reference |

| CAS Number | 158553-98-1 | [1] |

| IUPAC Name | 14-chloro-3,6,9,12-tetraoxatetradecanoic acid | |

| Synonyms | Cl-PEG4-CH2COOH, SCHEMBL18173867 | |

| Molecular Formula | C₁₀H₁₉ClO₆ | |

| Molecular Weight | 270.71 g/mol | |

| Appearance | To be determined (typically a solid or oil) | |

| Purity | >98% (typical) | |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Store in a dry, dark place. | |

| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. | |

| Solubility | To be determined. PEG linkers generally exhibit good solubility in aqueous and many organic solvents. |

Table 2: Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound

While this compound is commercially available, an in-house synthesis may be desirable for certain research applications. A plausible two-step synthesis route involves the initial formation of a chloro-PEG4-alcohol intermediate followed by its oxidation to the carboxylic acid.

Step 1: Synthesis of 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol

This step can be achieved via a Williamson ether synthesis, a robust method for forming ethers.

-

Reaction Scheme:

-

Materials:

-

Tetraethylene glycol

-

Sodium hydride (NaH)

-

1-bromo-2-chloroethane

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetraethylene glycol (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add 1-bromo-2-chloroethane (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol.

-

Step 2: Oxidation of 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol to this compound

A common and effective method for oxidizing a primary alcohol to a carboxylic acid is the Jones oxidation.

-

Reaction Scheme:

-

Materials:

-

14-chloro-3,6,9,12-tetraoxatetradecan-1-ol

-

Jones reagent (a solution of chromium trioxide in sulfuric acid)

-

Acetone

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol (1 equivalent) in acetone in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic, and the color will change from orange/red to green.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding isopropanol until the green color persists.

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by chromatography if necessary.

-

General Protocol for Amide Coupling using this compound

The carboxylic acid moiety of this compound can be coupled to a primary or secondary amine of a target molecule (e.g., a protein, peptide, or an E3 ligase ligand for PROTAC synthesis) using standard carbodiimide chemistry.

-

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

-

Amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5) for biomolecules

-

-

Procedure:

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate vial, dissolve the amine-containing molecule (1 equivalent) in an appropriate solvent (e.g., DMF for small molecules or an amine-free buffer for proteins).

-

Add the activated this compound solution to the amine-containing molecule solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4 °C.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

-

Upon completion, the reaction mixture can be purified by chromatography (e.g., HPLC for small molecules, size-exclusion chromatography for proteins) to isolate the desired conjugate.

-

Applications in PROTAC Drug Development

This compound is a valuable linker for the synthesis of PROTACs. The PEG4 spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC. The terminal chloro- and carboxylic acid groups provide orthogonal handles for conjugation to an E3 ligase ligand and a target protein ligand.

A common strategy for PROTAC synthesis involves a modular approach where the linker is sequentially conjugated to the two ligands.

In this workflow, the carboxylic acid of this compound is first coupled to an amine-functionalized E3 ligase ligand. The resulting intermediate, which now possesses a terminal chloro-group, can then react with a nucleophilic group (e.g., a phenol, thiol, or amine) on the target protein ligand to form the final PROTAC.

Signaling Pathways and Logical Relationships

The ultimate goal of a PROTAC is to induce the degradation of a target protein via the ubiquitin-proteasome system.

Conclusion

This compound is a readily accessible and highly versatile bifunctional linker that plays a crucial role in modern drug development and bioconjugation strategies. Its well-defined structure and predictable reactivity make it an ideal component for the construction of complex biomolecules, most notably PROTACs. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their work, paving the way for new advancements in targeted therapeutics and other biomedical applications.

References

An In-depth Technical Guide to the Safety and Handling of Cl-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cl-PEG4-acid, a bifunctional linker molecule increasingly utilized in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the core physicochemical properties, detailed safety and handling procedures, experimental protocols for its application, and its role in targeted protein degradation.

Core Concepts and Physicochemical Properties

This compound, systematically named 14-Chloro-3,6,9,12-tetraoxatetradecanoic acid, is a heterobifunctional linker. It incorporates a terminal carboxylic acid and a chloro group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique structure allows for the sequential conjugation of two different molecules. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2][]

Key Physicochemical Data:

| Property | Value | Reference |

| CAS Number | 158553-98-1 | [4] |

| Molecular Formula | C10H19ClO6 | [4] |

| Molecular Weight | 270.71 g/mol | |

| Appearance | To be determined | |

| Purity | >98% | |

| Solubility | To be determined |

Safety and Handling

Hazard Identification and Classification

Based on analogous compounds such as Br-PEG4-acid and other PEG derivatives, this compound should be handled with care. Potential hazards may include:

-

Skin and Eye Irritation: As a carboxylic acid, it may cause irritation upon contact with skin and eyes.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

-

Harmful if Swallowed: Similar compounds are classified as harmful if swallowed.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat and closed-toe shoes.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound:

| Storage Condition | Duration | Reference |

| -20°C | Long-term (months to years) | |

| 0 - 4°C | Short-term (days to weeks) |

The compound should be stored in a dry, dark environment. It is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.

First Aid Measures

In case of exposure, the following first aid procedures should be followed:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician if you feel unwell.

Spill and Waste Disposal

-

Spills: In case of a spill, wear appropriate PPE, absorb the material with an inert absorbent, and place it in a suitable container for disposal.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

The bifunctional nature of this compound allows for a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines, while the chloro group can undergo nucleophilic substitution.

General Protocol for Amide Bond Formation via EDC/NHS Activation

This protocol details the activation of the carboxylic acid moiety of this compound for conjugation to a primary amine-containing molecule (Molecule A).

Materials:

-

This compound

-

Molecule A (with a primary amine)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

-

Quenching buffer (e.g., Tris or glycine)

Procedure:

-

Reagent Preparation:

-

Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).

-

Dissolve Molecule A in an appropriate buffer.

-

Prepare fresh stock solutions of EDC and NHS in an amine-free buffer or water.

-

-

Activation of this compound:

-

In a reaction vessel, combine the this compound solution with EDC (typically 1.5 equivalents) and NHS (typically 1.5 equivalents).

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Conjugation to Molecule A:

-

Add the amine-containing Molecule A to the activated this compound solution.

-